molecular formula C20H22FN3O3 B279225 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide

2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide

货号 B279225
分子量: 371.4 g/mol
InChI 键: QEEPXSHOUBCRGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide, also known as MZ1, is a small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment.

作用机制

The mechanism of action of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide involves the inhibition of Hsp90, which is a chaperone protein that plays a key role in protein folding and stabilization. Hsp90 is overexpressed in many cancer cells and is essential for the stability of many oncogenic proteins. 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide binds to the ATP-binding site of Hsp90 and disrupts its function, leading to the degradation of these oncogenic proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and disrupting the function of Hsp90. 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide has also been shown to have anti-angiogenic effects, which can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

实验室实验的优点和局限性

One of the advantages of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide is its specificity for Hsp90, which makes it an attractive therapeutic agent for cancer treatment. However, 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and optimizing the dosage and administration of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide.

未来方向

There are many future directions for the research and development of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide. One direction is to optimize the synthesis method and improve the yield and purity of the final product. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide in animal models and human clinical trials. Furthermore, the combination of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, may enhance its efficacy and reduce its toxicity. Finally, the identification of biomarkers that predict the response to 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide may improve patient selection and personalize cancer treatment.

合成方法

The synthesis of 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials include 2-fluoro-N-(2-aminophenyl)benzamide and N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)isobutyric acid. These two compounds are coupled using an appropriate coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), to form the desired product. The final product is then purified using column chromatography or recrystallization.

科学研究应用

2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide acts by targeting the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, 2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide induces the degradation of these oncogenic proteins, leading to apoptosis of cancer cells.

属性

产品名称

2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide

分子式

C20H22FN3O3

分子量

371.4 g/mol

IUPAC 名称

2-[(2-fluorobenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C20H22FN3O3/c21-17-7-3-1-5-15(17)20(26)23-18-8-4-2-6-16(18)19(25)22-9-10-24-11-13-27-14-12-24/h1-8H,9-14H2,(H,22,25)(H,23,26)

InChI 键

QEEPXSHOUBCRGQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

规范 SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。